molecular formula C13H14N2OS B14193143 Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- CAS No. 832724-99-9

Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-

Katalognummer: B14193143
CAS-Nummer: 832724-99-9
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: AFBDTKLKHPWSFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is a complex organic compound with a unique structure that includes a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- typically involves the reaction of thiazole derivatives with acetamide under controlled conditions. One common method includes the use of a thiazole precursor, which is reacted with acetamide in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thiazole ring and the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-methyl-N-(4-methylphenyl)-

Uniqueness

Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other acetamide derivatives.

Eigenschaften

CAS-Nummer

832724-99-9

Molekularformel

C13H14N2OS

Molekulargewicht

246.33 g/mol

IUPAC-Name

N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)acetamide

InChI

InChI=1S/C13H14N2OS/c1-10-9-17-13(14-11(2)16)15(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3

InChI-Schlüssel

AFBDTKLKHPWSFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=NC(=O)C)N1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.